An In-depth Technical Guide to Nonylbenzene-PEG8-OH: Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Nonylbenzene-PEG8-OH: Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Nonylbenzene-PEG8-OH, a polyethylene glycol (PEG)-based linker molecule. Primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), this document details its physicochemical characteristics and offers insights into its role in facilitating targeted protein degradation. The guide includes hypothesized experimental protocols for its synthesis and characterization, alongside a representative workflow for its application in a PROTAC-based drug development context. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to aid in comprehension and practical application.
Introduction
Nonylbenzene-PEG8-OH, a member of the nonylphenol ethoxylate family, is a heterobifunctional molecule characterized by a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain of eight repeating units, terminating in a hydroxyl group. This amphipathic nature makes it a useful surfactant and, more significantly in the pharmaceutical sciences, an effective linker in the design of PROTACs.[1]
PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] PEG-based linkers, such as Nonylbenzene-PEG8-OH, are frequently employed due to their ability to enhance aqueous solubility and provide flexibility to the PROTAC molecule.[3][5]
This guide aims to provide researchers and drug development professionals with a detailed understanding of Nonylbenzene-PEG8-OH, from its fundamental chemical properties to its practical application in the synthesis and evaluation of PROTACs.
Chemical Properties and Structure
Nonylbenzene-PEG8-OH is structurally defined by a nonylphenyl group attached to an octaethylene glycol chain. The nonyl group is typically a branched isomer.
Table 1: General and Physicochemical Properties of Nonylbenzene-PEG8-OH
| Property | Value | Reference(s) |
| CAS Number | 41506-14-3 | [1] |
| Molecular Formula | C₃₁H₅₆O₉ | [1] |
| Molecular Weight | 572.77 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid or solid | [6][7] |
| Solubility | Moderately soluble in water, soluble in alcohols | [8] |
| SMILES | CCCCCCCCCc1ccc(OCCOCCOCCOCCOCCOCCOCCOCCO)cc1 | [1] |
Table 2: Predicted Physicochemical Properties of Nonylphenol Ethoxylates with Varying PEG Chain Lengths
| Compound Name | Average PEG Units (n) | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) |
| Nonylphenol Ethoxylate | 4 | ~396 | ~1.04 |
| Nonylphenol Ethoxylate | 9 | ~616 | ~1.06 |
| Nonylbenzene-PEG8-OH | 8 | 572.77 | ~1.05 (estimated) |
Note: The density for Nonylbenzene-PEG8-OH is an estimation based on the trend observed for nonylphenol ethoxylates.
Experimental Protocols
Synthesis of Nonylbenzene-PEG8-OH
The synthesis of Nonylbenzene-PEG8-OH is typically achieved through the ethoxylation of nonylphenol. The following is a representative protocol based on general methods for preparing polyethylene glycol ethers.
Materials:
-
4-Nonylphenol
-
Ethylene oxide
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)
-
Inert solvent (e.g., toluene or xylene)
-
Nitrogen gas
-
Hydrochloric acid (for neutralization)
-
Diatomaceous earth (for filtration)
Procedure:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and an ethylene oxide inlet is charged with 4-nonylphenol and the catalyst (e.g., 0.1-0.5% by weight of nonylphenol).
-
Inerting and Dehydration: The reactor is purged with nitrogen gas to remove air and moisture. The mixture is then heated to 110-130°C under vacuum to remove any residual water.
-
Ethoxylation: The reactor is pressurized with nitrogen, and the temperature is raised to the reaction temperature, typically between 130-160°C. Ethylene oxide is then introduced into the reactor at a controlled rate, maintaining the desired pressure (e.g., 0.2-0.6 MPa). The reaction is highly exothermic and requires careful temperature control. The molar ratio of ethylene oxide to nonylphenol is adjusted to achieve the desired average of eight ethylene oxide units.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in the concentration of the starting nonylphenol using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Termination and Neutralization: Once the desired degree of ethoxylation is achieved, the reactor is cooled, and the excess ethylene oxide is vented. The alkaline catalyst is neutralized by the addition of an acid, such as hydrochloric acid, to a pH of 6-7.
-
Purification: The resulting salt is removed by filtration, often with the aid of a filter agent like diatomaceous earth. The final product, Nonylbenzene-PEG8-OH, is then obtained. Further purification, if necessary, can be performed using column chromatography.
Characterization
The structure and purity of the synthesized Nonylbenzene-PEG8-OH should be confirmed using various analytical techniques.
Table 3: Predicted Spectroscopic Data for Nonylbenzene-PEG8-OH
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the nonylphenyl group (typically in the range of 6.8-7.2 ppm). A large, broad signal for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) around 3.6 ppm. Signals for the aliphatic protons of the nonyl chain (typically in the range of 0.8-1.6 ppm). Signals for the terminal -CH₂-OH group. |
| ¹³C NMR | Aromatic carbon signals for the nonylphenyl group. A prominent signal for the carbons of the polyethylene glycol chain (around 70 ppm). Aliphatic carbon signals for the nonyl chain. |
| FTIR (Infrared Spectroscopy) | A broad O-H stretching band around 3400 cm⁻¹ from the terminal hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching peaks around 1500-1600 cm⁻¹. A strong C-O-C ether stretching band around 1100 cm⁻¹.[9][10] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Nonylbenzene-PEG8-OH (572.77 g/mol ). A characteristic fragmentation pattern showing the loss of ethylene oxide units. |
Application in PROTAC Drug Development
Nonylbenzene-PEG8-OH serves as a flexible linker in the construction of PROTACs. Its primary role is to bridge the target protein-binding ligand and the E3 ligase-recruiting ligand, facilitating the formation of a productive ternary complex.
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Caption: Generalized signaling pathway of PROTAC-mediated protein degradation.
Representative Experimental Workflow for PROTAC Evaluation
The following workflow outlines the key steps in evaluating the efficacy of a newly synthesized PROTAC that incorporates a Nonylbenzene-PEG8-OH linker. This example focuses on the degradation of the Androgen Receptor (AR), a target in prostate cancer, inspired by the mechanism of drugs like Bavdegalutamide (ARV-110).[11][12]
Caption: A representative experimental workflow for the evaluation of a PROTAC.
Detailed Methodologies for Key Experiments:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP or VCaP) are cultured in appropriate media. Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Western Blotting for Protein Degradation:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-AR antibody). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are determined from the dose-response curve.
-
-
Cell Viability Assay: To assess the functional consequence of target protein degradation, a cell viability assay (e.g., MTS or CellTiter-Glo) is performed. Cells are treated with the PROTAC for an extended period (e.g., 72 hours), and cell viability is measured according to the manufacturer's protocol.
Conclusion
Nonylbenzene-PEG8-OH is a valuable chemical entity for researchers and professionals in the field of drug development, particularly for the synthesis of PROTACs. Its well-defined structure, incorporating both hydrophobic and hydrophilic moieties, along with the flexibility of the PEG chain, provides a versatile platform for linker design. While specific, publicly available experimental data for this compound is limited, this guide offers a robust framework based on the properties of related compounds and established methodologies. The provided protocols and workflows serve as a practical starting point for the synthesis, characterization, and application of Nonylbenzene-PEG8-OH in the development of novel protein-degrading therapeutics. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like Nonylbenzene-PEG8-OH will undoubtedly grow.
References
- 1. Nonylbenzene-PEG8-OH - Immunomart [immunomart.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. sanjaychemindia.com [sanjaychemindia.com]
- 7. Polyethylene glycol mono(4-nonylphenyl) ether - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nonylphenol - Wikipedia [en.wikipedia.org]
- 9. UV-VIS and FTIR spectroscopic analyses of inclusion complexes of nonylphenol and nonylphenol ethoxylate with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
